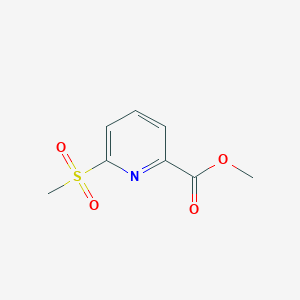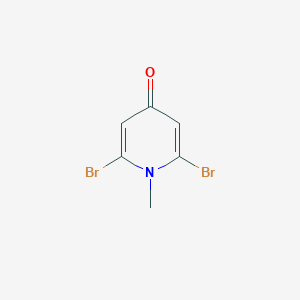
2,6-Dibromo-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-1-methylpyridin-4(1H)-one is a brominated derivative of pyridinone. Pyridinones are a class of organic compounds characterized by a pyridine ring with a ketone group. The presence of bromine atoms in the 2 and 6 positions can significantly alter the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, with careful control of temperature, reaction time, and the use of appropriate solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The methyl group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted pyridinones.
Reduction: Formation of 1-methylpyridin-4(1H)-one.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-1-methylpyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms can also participate in halogen bonding, influencing molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-1-methylpyridin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine.
2,6-Difluoro-1-methylpyridin-4(1H)-one: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
2,6-Dibromo-1-methylpyridin-4(1H)-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs.
Properties
Molecular Formula |
C6H5Br2NO |
|---|---|
Molecular Weight |
266.92 g/mol |
IUPAC Name |
2,6-dibromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H5Br2NO/c1-9-5(7)2-4(10)3-6(9)8/h2-3H,1H3 |
InChI Key |
JFNJIYQLXAQHCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)C=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


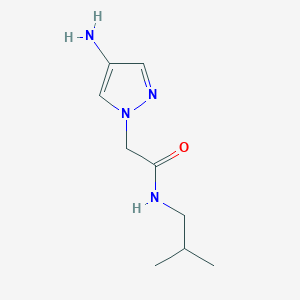

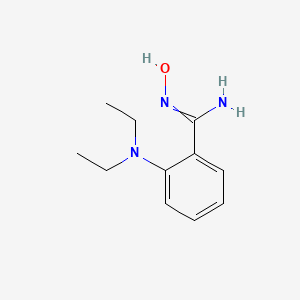
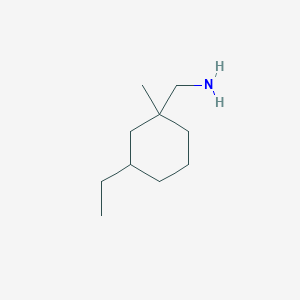
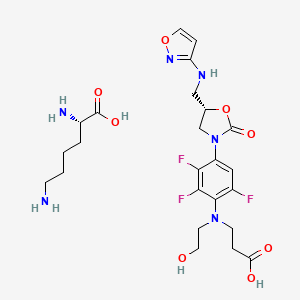
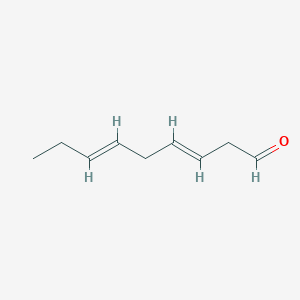
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)

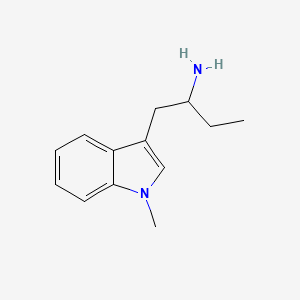
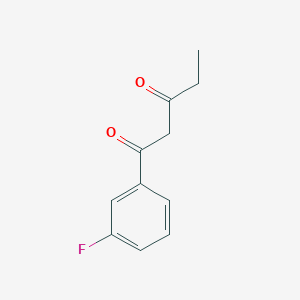
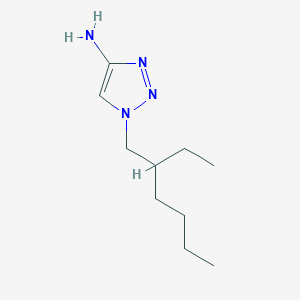
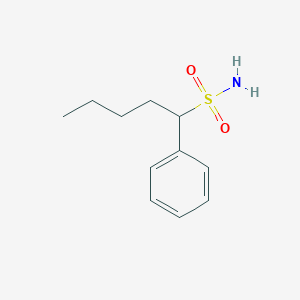
![2-amino-4-(4-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B15328281.png)
